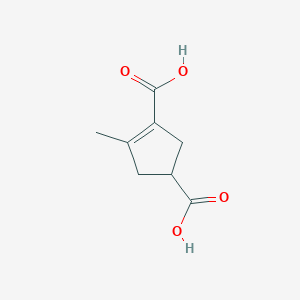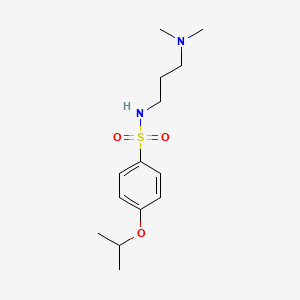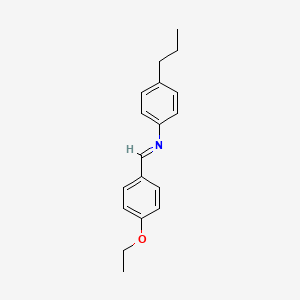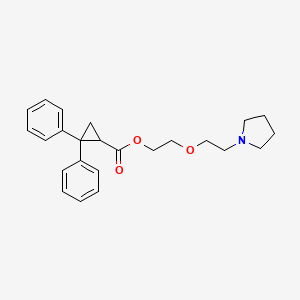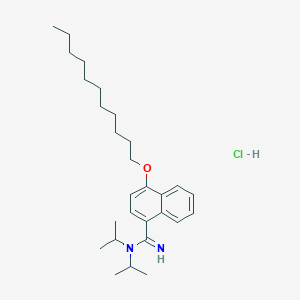
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamidine core substituted with an undecyloxy group and diisopropylamine moieties. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of 4-hydroxy-1-naphthaldehyde with undecyl bromide to introduce the undecyloxy group. This intermediate is then subjected to reductive amination with diisopropylamine to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyloxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon, and ethanol.
Substitution: Thiols, amines, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiolated or aminated naphthamidine derivatives.
科学的研究の応用
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The undecyloxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The diisopropylamine moieties can interact with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their function.
類似化合物との比較
Similar Compounds
- N,N-Diisopropyl-4-methoxypicolinamide
- N,N-Diisopropyl-4-hydroxytryptamine
- N,N-Diisopropyl-4-methoxyaniline
Uniqueness
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties The presence of the undecyloxy group enhances its hydrophobicity, while the naphthamidine core provides a rigid aromatic structure
特性
CAS番号 |
30798-90-4 |
|---|---|
分子式 |
C28H45ClN2O |
分子量 |
461.1 g/mol |
IUPAC名 |
N,N-di(propan-2-yl)-4-undecoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C28H44N2O.ClH/c1-6-7-8-9-10-11-12-13-16-21-31-27-20-19-26(24-17-14-15-18-25(24)27)28(29)30(22(2)3)23(4)5;/h14-15,17-20,22-23,29H,6-13,16,21H2,1-5H3;1H |
InChIキー |
RNSCQPLDKDZRQS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(C(C)C)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)


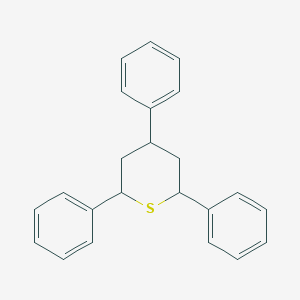
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
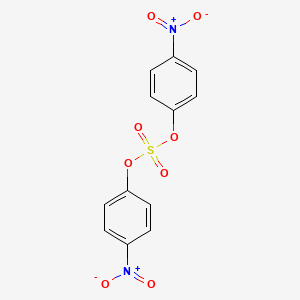


![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
